molecular formula C10H11FO2 B14769101 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- CAS No. 89106-46-7

1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-

Cat. No.: B14769101
CAS No.: 89106-46-7
M. Wt: 182.19 g/mol
InChI Key: KBFFIUCIRKPKTF-UHFFFAOYSA-N
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Description

2’-Fluoro-5’-methoxypropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom at the 2’ position and a methoxy group at the 5’ position on the phenyl ring, with a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-5’-methoxypropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2’-fluoro-5’-methoxybenzoyl chloride reacts with propionic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 2’-Fluoro-5’-methoxypropiophenone may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-5’-methoxypropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2’-fluoro-5’-methoxybenzoic acid.

    Reduction: Formation of 2’-fluoro-5’-methoxypropiophenol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Fluoro-5’-methoxypropiophenone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used as a probe to study enzyme interactions and metabolic pathways involving aromatic ketones.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2’-Fluoro-5’-methoxypropiophenone involves its interaction with various molecular targets. The fluorine atom and methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity to enzymes or receptors. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products.

Comparison with Similar Compounds

Similar Compounds

    2’-Fluoroacetophenone: Similar structure but lacks the methoxy group.

    5’-Methoxypropiophenone: Similar structure but lacks the fluorine atom.

    2’-Fluoro-4’-methoxypropiophenone: Similar structure with the methoxy group at the 4’ position.

Uniqueness

2’-Fluoro-5’-methoxypropiophenone is unique due to the combined presence of both fluorine and methoxy substituents on the phenyl ring. This combination can significantly alter the compound’s chemical and physical properties, making it distinct from other similar compounds.

Properties

CAS No.

89106-46-7

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

1-(2-fluoro-5-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H11FO2/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3

InChI Key

KBFFIUCIRKPKTF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)OC)F

Origin of Product

United States

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